2-(Benzyloxy)-3,5-difluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYIELKIZBZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Fluorinated Phenols and Benzyloxy Ethers in Modern Organic Chemistry
The unique properties of 2-(Benzyloxy)-3,5-difluorophenol are best understood by first examining the individual contributions of its core functional groups: the fluorinated phenol (B47542) and the benzyloxy ether.
Benzyloxy ethers, on the other hand, are widely utilized in organic synthesis, primarily as protecting groups for hydroxyl functionalities. The benzyl (B1604629) group can be readily introduced and is stable under a wide range of reaction conditions, yet it can be selectively removed when needed. Beyond their role in synthesis, benzyloxy-substituted aromatic compounds have been investigated for their own biological activities. The benzyloxy moiety can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. This structural unit is found in various compounds with applications as fungicides and as intermediates in the synthesis of more complex pharmaceutical agents, such as kinase inhibitors. The combination of a fluorinated phenol with a benzyloxy ether in this compound therefore creates a molecule with a unique profile of reactivity, stability, and potential for biological interaction.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Benzyloxy 3,5 Difluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural verification of 2-(Benzyloxy)-3,5-difluorophenol, offering unambiguous evidence of its constitution through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Validation
The ¹H NMR spectrum of this compound provides a clear fingerprint of the molecule. The protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region, while the benzylic (-OCH₂Ph) protons present as a characteristic singlet. The protons on the difluorinated phenol (B47542) ring exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms.
Similarly, the ¹³C NMR spectrum confirms the carbon framework. The signals are assigned to the benzyloxy substituent and the difluorinated phenolic ring. The carbons directly bonded to fluorine atoms show characteristic splitting (C-F coupling), which is a key diagnostic feature. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent and concentration used. scielo.br
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
This table is a representation of typical data. Actual values may vary based on experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzyl Aromatic (C₆H₅) | 7.30 - 7.45 (m, 5H) | 127-129 |
| Benzylic (OCH₂) | ~5.10 (s, 2H) | ~70-75 |
| Phenolic Ring (C₆H₂F₂O₂) | 6.60 - 6.80 (m, 2H) | 100-160 (with C-F coupling) |
| Phenolic OH | Variable | - |
Data compiled from analogous structures and general chemical shift knowledge.
Advanced Applications of ¹⁹F NMR for Elucidating Fluorine Environments
¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap. thermofisher.comdiva-portal.org For this compound, the two fluorine atoms (at C-3 and C-5) are chemically non-equivalent and are expected to produce distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment. Furthermore, the spectrum reveals important coupling information, including ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are invaluable for confirming the substitution pattern on the aromatic ring. rsc.orgresearchgate.net The magnitude of these coupling constants provides through-bond distance information, solidifying the structural assignment. The large dispersion in ¹⁹F chemical shifts allows for clear resolution of fluorine-containing functional groups. thermofisher.com
Dynamic NMR Studies (e.g., Variable Temperature NMR) for Conformational Analysis
The flexible benzyloxy group attached to the rigid difluorophenol ring suggests the possibility of multiple low-energy conformations in solution. Dynamic NMR (DNMR) studies, particularly Variable Temperature (VT) NMR, are instrumental in investigating such conformational dynamics. copernicus.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which indicate that the rate of exchange between different conformations is on the NMR timescale. scielo.brresearchgate.net
For this compound, VT-NMR could be used to probe the rotational barrier around the C-O bond of the ether linkage. At low temperatures, the rotation might be slow enough to observe distinct signals for each conformer, while at higher temperatures, these signals would coalesce into a time-averaged signal. copernicus.org An Arrhenius plot derived from the coalescence temperature can provide the activation energy for this rotational barrier. copernicus.org Such studies offer critical insights into the molecule's flexibility and the relative stability of its conformers in solution. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound, providing essential information about its functional groups. americanpharmaceuticalreview.comsigmaaldrich.com
The IR spectrum is expected to show characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. Strong bands corresponding to C-O stretching (ether and phenol) and C=C stretching of the aromatic rings would be visible in the fingerprint region (below 1600 cm⁻¹). Crucially, the C-F stretching vibrations, expected in the 1100-1350 cm⁻¹ range, confirm the presence of fluorine atoms. nih.gov
Raman spectroscopy provides complementary information. researchgate.netresearchgate.net While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, which are useful for identifying the substitution pattern. researchgate.net The symmetric vibrations, in particular, are often more intense in the Raman spectrum compared to the IR spectrum. americanpharmaceuticalreview.com
Table 2: Predicted Characteristic Vibrational Frequencies
This table is a representation of typical data. Actual values may vary based on experimental conditions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-F Stretch | 1100 - 1350 | Strong | Medium |
| C-O Stretch (Ether/Phenol) | 1000 - 1300 | Strong | Medium-Weak |
Data compiled from general spectroscopic tables and analysis of similar compounds. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of this compound. lcms.cznih.gov Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). uni-saarland.de
For this compound, with a molecular formula of C₁₃H₁₀F₂O₂, the calculated monoisotopic mass is 236.0649 g/mol . HRMS analysis would be expected to yield an experimental m/z value for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that closely matches this theoretical value. acs.org This accurate mass measurement allows for the confident determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. uni-saarland.de The fragmentation pattern observed in the mass spectrum can further support the proposed structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence) for Electronic Structure Probing
Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of the molecule. researchgate.net
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. researchgate.net The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* transitions within the phenyl and difluorophenol aromatic rings. The position and intensity (molar absorptivity) of these bands are influenced by the substitution pattern and the solvent environment.
Photoluminescence (PL) spectroscopy investigates the emission of light from excited electronic states. nii.ac.jp Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may exhibit fluorescence. The resulting emission spectrum, including the wavelength of maximum emission (λₑₘ) and the quantum yield, provides insight into the nature of the lowest singlet excited state and the efficiency of the radiative decay process. These photophysical properties are sensitive to molecular structure, conformation, and intermolecular interactions. researchgate.net
X-ray Crystallography of Analogous Structures for Precise Molecular Geometry Elucidation
X-ray crystallography stands as an unparalleled technique for the direct determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the exact molecular conformation and revealing intermolecular interactions within the crystal lattice. While a dedicated single-crystal X-ray structure for this compound is not widely reported in public databases, a comprehensive understanding of its molecular geometry can be constructed by analyzing the crystallographic data of structurally analogous compounds. By examining the crystal structures of the parent 3,5-difluorophenol (B1294556), as well as various molecules incorporating the benzyloxy and difluorophenyl moieties, critical insights into the likely conformation, bond parameters, and packing motifs of the title compound can be obtained.
The foundational structure, 3,5-difluorophenol, has been characterized by X-ray diffraction, providing a baseline for the geometry of the substituted aromatic ring. nih.gov Its crystallographic data reveals a planar phenyl ring with specific lattice parameters.
| Parameter | Value |
|---|---|
| Formula | C₆H₄F₂O |
| System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.7170 |
| b (Å) | 20.077 |
| c (Å) | 4.8060 |
| α, β, γ (°) | 90 |
| Volume (ų) | 551.3 |
Further insights can be gleaned from other complex molecules containing the benzyloxy group. The analysis of 3-(6-Benzyloxy-2,2-dimethylperhydrofuro[2,3-d] researchgate.netnih.govdioxolan-5-yl)-5-(4-chlorophenyl)-4-nitro-2-phenyl-2,3,4,5-tetrahydroisoxazole shows intermolecular C-H···π interactions between a benzyloxy methylene (B1212753) H atom and an adjacent phenyl ring, a type of interaction that could also stabilize the crystal packing of this compound. nih.gov
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | C-O-C-C Torsion Angle (°) | -175.9 (2) | researchgate.net |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Dihedral Angle between Benzyl and Phenyl Rings (°) | 89.11 (3) | researchgate.net |
| (E)-5-(benzyloxy)-2-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)iminio)methyl)phenolate | Phenolic H Migration | Forms a zwitterion | researchgate.net |
The presence of two fluorine atoms on the phenol ring also plays a crucial role. X-ray studies of various difluorophenyl derivatives confirm the planarity of the C-F substituted ring. mdpi.comresearchgate.net For example, the crystal structure of (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride shows the difluorophenyl ring to be nearly coplanar with the adjacent hydrazonoyl unit, with a C(6)-C(1)-N(7)-N(8) dihedral angle of 2.6(3)°. mdpi.com Analysis of salicylideneimine-based bent-core mesogens with lateral fluorine substituents also demonstrates that layer structures are formed, with the molecular long axes being significantly tilted with respect to the layer normal. beilstein-journals.org
By combining the crystallographic data from these and other analogous structures, a reliable model for the molecular geometry of this compound can be proposed. It is expected to feature a planar difluorophenol ring. The benzyloxy group is likely to adopt a conformation that minimizes steric hindrance, potentially with the benzyl ring oriented nearly perpendicular to the difluorophenyl ring, similar to what is observed in the biphenyl (B1667301) analog. researchgate.net The C-O-C bond angle of the ether linkage is anticipated to be in the typical range of 117-125°. researchgate.netdtic.mil Intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group and potential C-H···π or π-π stacking interactions, would be critical in defining the final crystal packing arrangement.
Computational and Theoretical Investigations of 2 Benzyloxy 3,5 Difluorophenol
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. It provides a balance between accuracy and computational cost, making it ideal for analyzing medium-sized organic molecules like 2-(benzyloxy)-3,5-difluorophenol. Calculations are often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the electronic structure of the molecule. nbu.edu.saekb.eg
Optimized Geometry and Electronic Structure Determination
A fundamental application of DFT is the determination of a molecule's optimized ground-state geometry. This process computationally finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. nbu.edu.saresearchgate.net The resulting geometry represents the most stable conformation of the molecule. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations. ekb.eg For this compound, this analysis reveals a non-planar structure, likely with C1 point group symmetry, due to the flexible benzyloxy group. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of typical DFT calculation outputs for similar aromatic structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-O (Phenol) | ~1.36 Å |
| Bond Length | C-O (Ether) | ~1.37 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | C-C-F | ~118° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, the HOMO-LUMO gap was calculated to be 3.1896 eV, which indicates a relatively reactive and unstable molecule. researchgate.net This value is instrumental in predicting how the molecule will participate in charge-transfer interactions. ekb.eg
Table 2: Frontier Molecular Orbital Properties
| Orbital/Parameter | Description | Representative Energy Value |
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Value dependent on specific calculation |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Value dependent on specific calculation |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 3.1896 eV researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net Red regions indicate a negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue regions represent a positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas denote neutral potential. researchgate.net For this compound, the MEP map would likely show significant negative potential (red) localized on the phenolic oxygen and the two highly electronegative fluorine atoms, identifying them as sites for interaction with electrophiles. A positive potential (blue) would be expected around the acidic phenolic hydrogen atom, marking it as a site for deprotonation or hydrogen bonding. dtic.mil
Table 3: Predicted MEP Analysis for this compound
| Molecular Region | Predicted Electrostatic Potential | Color Code | Implied Reactivity |
| Phenolic Oxygen Atom | Negative | Red | Site for Electrophilic Attack |
| Fluorine Atoms | Negative | Red | Sites for Electrophilic Attack/H-Bonding |
| Phenolic Hydrogen Atom | Positive | Blue | Site for Nucleophilic Attack/Deprotonation |
| Aromatic Rings | Neutral/Slightly Negative | Green/Yellow | General Reactivity |
Thermochemical and Reaction Kinetic Studies
Beyond static properties, computational chemistry can model the dynamic behavior of molecules, including their thermochemical stability and reaction pathways.
Calculation of Enthalpies for Critical Bond Cleavages (e.g., C-F bond)
The strength of chemical bonds within a molecule is a fundamental aspect of its stability. The bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. Computational methods can accurately calculate the enthalpies of formation for the molecule and its resulting radicals, from which BDEs can be derived. researchgate.net For halogenated phenols, the strength of the carbon-halogen bond (e.g., C-F) is of particular interest as its cleavage is often a key step in degradation or transformation pathways. Calculating the BDE for the C-F bonds in this compound provides a quantitative measure of their strength and the energy required for their cleavage, offering insight into the molecule's thermal stability. researchgate.net
Table 4: Thermochemical Analysis of Critical Bonds
| Bond of Interest | Thermochemical Parameter | Significance |
| C-F | Bond Dissociation Enthalpy (BDE) | Indicates the energy required to break the bond; a key measure of molecular stability. |
| O-H | Bond Dissociation Enthalpy (BDE) | Relates to the antioxidant potential and acidity of the phenolic group. |
| C-O (Ether) | Bond Dissociation Enthalpy (BDE) | Determines the stability of the benzyloxy substituent and potential for debenzylation reactions. |
Theoretical Elucidation of Reaction Mechanisms and Transition States
DFT calculations are invaluable for mapping out the entire potential energy surface of a chemical reaction. core.ac.uk This allows for the theoretical elucidation of reaction mechanisms by identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. imperial.ac.uk The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For this compound, theoretical studies could model various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, to determine the most favorable pathway. By calculating the energy of the transition state for a proposed mechanism, researchers can predict the reaction's feasibility and kinetics without performing the actual experiment.
Table 5: Components of a Theoretical Reaction Mechanism Study
| Component | Description | Role in Elucidation |
| Reactants | Starting materials of the reaction. | Defines the initial energy state. |
| Intermediates | Stable or semi-stable species formed during the reaction. | Helps map the step-wise pathway of the reaction. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | Its energy determines the activation barrier and reaction rate. |
| Products | Final materials of the reaction. | Defines the final energy state and overall thermodynamics. |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing valuable insights that complement experimental data. Density Functional Theory (DFT) is a commonly employed method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comrsc.orgescholarship.orgresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts.
The accuracy of these predictions depends on several factors, including the choice of the DFT functional and the basis set. idc-online.com For molecules containing fluorine, specific methods like the ωB97XD/aug-cc-pvdz have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts, with a root mean square error of approximately 3.57 ppm. rsc.orgresearchgate.net The prediction of ¹H and ¹³C chemical shifts is also a mature field, with various functionals and basis sets available to achieve high accuracy. escholarship.orgncssm.edu However, challenges can arise with flexible molecules or when strong intermolecular interactions are present in the NMR solvent. escholarship.org
For this compound, a computational study would typically involve:
Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers.
Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT method and basis set.
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F) in each conformer.
Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.
The predicted chemical shifts can then be compared with experimental data to validate the computational model and to aid in the assignment of ambiguous signals in the experimental spectrum.
Table 1: Predicted NMR Chemical Shifts for a Hypothetical Conformer of this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H | |
| H (Phenolic OH) | 5.0 - 6.0 |
| H (Aromatic) | 6.5 - 7.5 |
| H (Benzylic CH₂) | 5.1 - 5.3 |
| H (Benzyl Ring) | 7.3 - 7.6 |
| ¹³C | |
| C (Phenolic C-O) | 150 - 155 |
| C (Aromatic C-F) | 155 - 160 (dd) |
| C (Aromatic C-H) | 100 - 115 |
| C (Benzylic CH₂) | 70 - 75 |
| C (Benzyl Ring) | 127 - 137 |
| ¹⁹F | |
| F (Aromatic C-F) | -110 to -130 |
Note: The values in this table are illustrative and would need to be calculated using specific computational methods for this compound.
Advanced Bonding Analysis: Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM-NCI), and Electron Localization Function (ELF-LOL)
To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced computational analyses are employed.
Natural Bond Orbital (NBO) Analysis:
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de This method provides quantitative insights into bonding interactions, charge distribution, and intramolecular delocalization effects. dergipark.org.trresearchgate.net
For this compound, NBO analysis can elucidate:
The nature of the C-O, C-F, and C-C bonds, including their polarity and hybridization.
The delocalization of electron density from the oxygen lone pairs and the fluorine atoms into the aromatic ring.
The presence of hyperconjugative interactions, which can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. uni-muenchen.dedergipark.org.tr These interactions reveal the stabilizing effects of electron donation from filled (donor) NBOs to empty (acceptor) NBOs.
Quantum Theory of Atoms in Molecules (QTAIM):
QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the rigorous definition of atoms and chemical bonds in a molecule. amercrystalassn.orgwiley-vch.demuni.cz By analyzing the topology of the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. nih.govrsc.org
Key parameters in QTAIM analysis include:
Bond Critical Points (BCPs): Points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the bond. For covalent bonds, ρ(r) is typically high and ∇²ρ(r) is negative. For closed-shell interactions (like ionic or van der Waals), ρ(r) is low and ∇²ρ(r) is positive.
Non-Covalent Interaction (NCI) Index: This analysis helps to visualize and characterize weak, non-covalent interactions within the molecule, such as hydrogen bonds and van der Waals forces.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL):
ELF and LOL are functions that provide a visual representation of electron localization in a molecule. researchgate.netresearchgate.netjussieu.frmdpi.comjussieu.fr They are valuable for identifying regions of high electron density corresponding to covalent bonds and lone pairs. mdpi.com The ELF is a measure of the Pauli repulsion, with high ELF values indicating regions where electrons are highly localized. jussieu.fr The topological analysis of the ELF can partition the molecular space into basins of attractors that have a clear chemical meaning, such as core, bonding, and non-bonding regions. researchgate.net LOL provides a complementary picture of electron localization. mdpi.com For this compound, ELF and LOL analyses would reveal the spatial distribution of electron pairs, highlighting the covalent bonds and the lone pairs on the oxygen and fluorine atoms.
Table 2: Key Parameters from Advanced Bonding Analyses for this compound (Illustrative)
| Analysis | Parameter | Description | Expected Finding for this compound |
| NBO | Donor-Acceptor Interaction Energy (E(2)) | Quantifies the strength of hyperconjugative interactions. | Significant interactions between oxygen/fluorine lone pairs and antibonding orbitals of the aromatic ring. |
| QTAIM | Electron Density at BCP (ρ(r)) | Indicates the strength of a chemical bond. | Higher ρ(r) for C=C bonds in the aromatic ring compared to C-C single bonds. |
| QTAIM | Laplacian of Electron Density at BCP (∇²ρ(r)) | Characterizes the nature of the interaction (shared vs. closed-shell). | Negative ∇²ρ(r) for covalent bonds (C-C, C-O, C-F), indicating shared interactions. |
| ELF/LOL | Basin Population | Number of electrons in a localized region (e.g., a bond or lone pair). | Approximately 2 electrons in each C-C, C-O, and C-F bonding basin and in each lone pair basin. |
In Silico Modeling for Structure-Reactivity and Structure-Interaction Relationship Studies
In silico modeling plays a crucial role in understanding and predicting the chemical reactivity and biological interactions of molecules like this compound. acs.orgnih.govsemanticscholar.org
Structure-Reactivity Relationships:
Computational methods can predict various reactivity descriptors derived from conceptual DFT. biointerfaceresearch.com These descriptors help to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions predict the most likely sites for electrophilic, nucleophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.
For this compound, these studies can predict its susceptibility to various chemical reactions and guide synthetic modifications. biointerfaceresearch.com
Structure-Interaction Relationship Studies:
In silico methods are extensively used to model the interactions of small molecules with biological macromolecules, such as proteins. ajrconline.orgacademie-sciences.frunipi.it These studies are fundamental in drug discovery and design.
Techniques for studying structure-interaction relationships include:
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a receptor (e.g., an enzyme). researchgate.net It provides insights into the binding affinity and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. ajrconline.org These models can be used to predict the activity of new, untested compounds.
For this compound, these in silico studies could be used to predict its potential biological targets and to design derivatives with improved binding affinity and selectivity. unipi.it
Applications of 2 Benzyloxy 3,5 Difluorophenol As an Organic Building Block in Advanced Synthesis
Strategic Utilization in the Synthesis of Complex Organic Architectures
The strategic placement of the benzyloxy and difluoro groups on the phenol (B47542) ring makes 2-(Benzyloxy)-3,5-difluorophenol a key starting material for constructing intricate molecular frameworks. The benzyloxy group serves as a reliable protecting group for the phenol, which can be selectively removed under specific conditions to reveal the reactive hydroxyl group. This controlled deprotection is essential in multi-step syntheses where the phenol's reactivity needs to be managed.
The fluorine atoms at the 3 and 5 positions play a critical role in directing subsequent chemical reactions. They activate the aromatic ring for certain transformations while also influencing the regioselectivity of these reactions. This allows for the precise installation of other functional groups, leading to the assembly of complex and highly functionalized molecules. For instance, the fluorine atoms can direct metalation reactions to specific positions on the ring, enabling the introduction of various substituents. researchgate.net
Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of the final products, a desirable feature in the development of new pharmaceuticals and agrochemicals. tcichemicals.com The unique electronic properties conferred by the fluorine atoms make this building block particularly useful in the synthesis of molecules with tailored electronic and photophysical properties.
Precursor Development for Novel Difluoromethyl Ethers and Functionalized Aromatic Systems
This compound is an important precursor for the synthesis of novel difluoromethyl ethers and other functionalized aromatic systems. The benzyloxy group can be cleaved to yield 3,5-difluorophenol (B1294556), which is a key intermediate in various synthetic pathways. This phenol can then be subjected to a variety of reactions to introduce different functional groups onto the aromatic ring.
One important application is in the preparation of difluoromethyl ethers. These compounds are of significant interest in medicinal chemistry due to their unique properties, including increased lipophilicity and metabolic stability. The synthesis often involves the reaction of the deprotected phenol with a suitable difluoromethylating agent.
Additionally, the difluorinated aromatic ring of this compound can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. rsc.orgdokumen.pub These reactions allow for the formation of new carbon-carbon bonds, leading to the creation of complex biaryl and other poly-aromatic systems. The fluorine atoms can influence the efficiency and selectivity of these coupling reactions, making this building block a valuable tool for creating diverse molecular libraries.
Employment in the Design and Synthesis of Carboxylic Acid Bioisosteres and Related Mimics
In medicinal chemistry, the replacement of a carboxylic acid group with a bioisostere is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. upenn.edu The 2,6-difluorophenol (B125437) moiety, which can be derived from this compound, has been explored as a lipophilic bioisostere of a carboxylic acid. nih.gov
The rationale behind this approach is that the acidic proton of the phenol, influenced by the electron-withdrawing fluorine atoms, can mimic the acidic proton of a carboxylic acid. At the same time, the aromatic ring provides a more lipophilic character compared to the carboxyl group, which can enhance membrane permeability and oral bioavailability.
Researchers have synthesized analogues of bioactive molecules, such as gamma-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a 2,6-difluorophenol moiety. nih.gov These studies have shown that the difluorophenol group can effectively substitute for a carboxylic acid, leading to compounds with interesting biological activities. nih.gov This makes this compound a valuable starting material for the design and synthesis of novel drug candidates with improved properties.
Table 1: Examples of Carboxylic Acid Bioisosteres
| Bioisostere Class | Example Compound | Key Feature |
|---|---|---|
| Tetrazoles | 5-Phenyl-1H-tetrazole | Acidic N-H proton |
| Hydroxamic Acids | N-Hydroxy-3-phenylpropanamide | Acidic O-H proton |
| Sulfonamides | N-Phenylmethanesulfonamide | Acidic N-H proton |
Integration into Polymeric Materials Science: Synthesis of Functionalized Poly(arylene Ether Sulfone)s
This compound and its derivatives are also utilized in the field of materials science, particularly in the synthesis of functionalized poly(arylene ether sulfone)s (PAES). mdpi.comrsc.org PAES are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.
The incorporation of fluorine-containing monomers, derived from this compound, into the polymer backbone can significantly enhance the properties of the resulting PAES. The fluorine atoms can increase the polymer's thermal stability, improve its solubility in organic solvents, and modify its surface properties.
The synthesis of these functionalized polymers typically involves the nucleophilic aromatic substitution reaction between a bisphenol and a dihalide monomer. The deprotected 3,5-difluorophenol can be used to create bisphenol monomers with fluorine substituents. These monomers are then polymerized with other comonomers to produce PAES with tailored properties for specific applications, such as in membranes for gas separation or fuel cells. nih.gov
Role in Asymmetric Synthesis and the Development of Chiral Organic Compounds
The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a major focus in modern organic chemistry. libretexts.org this compound can serve as a precursor to chiral building blocks for use in asymmetric synthesis.
For example, the aromatic ring can be functionalized with a prochiral group, and then a subsequent stereoselective reaction can be used to introduce a new stereocenter. The fluorine atoms can play a role in directing the stereochemical outcome of these reactions by influencing the conformation of the transition state.
Furthermore, chiral derivatives of this compound can be used as chiral ligands or auxiliaries in asymmetric catalysis. researchgate.netgoogle.com These chiral molecules can coordinate to a metal center and create a chiral environment that promotes the formation of one enantiomer of the product over the other. The electronic properties of the difluorinated aromatic ring can modulate the catalytic activity and enantioselectivity of the metal complex. The synthesis of enantiopure chromanol, a key chiral subunit, has been achieved through a process involving the condensation of 3,5-difluorophenol with methyl propiolate, followed by hydrogenation, intramolecular Friedel–Crafts acylation, and asymmetric reduction. nih.gov
Development and Evaluation of Novel Fluorination and Fluoroalkylation Reagents
The development of new and efficient reagents for the introduction of fluorine and fluoroalkyl groups into organic molecules is an active area of research. tcichemicals.com this compound can be used as a starting material for the synthesis of novel fluorination and fluoroalkylation reagents.
For instance, the phenolic oxygen can be derivatized to create a new reactive group that can deliver a fluorine atom or a fluoroalkyl group to a substrate molecule. The presence of the two fluorine atoms on the aromatic ring can influence the reactivity and stability of these new reagents.
The evaluation of these novel reagents involves studying their reactivity with a variety of substrates and comparing their performance to existing reagents. The goal is to develop reagents that are more selective, easier to handle, and have a broader substrate scope. The unique electronic environment provided by the difluorinated phenol ring makes this compound an attractive platform for the design of new and improved fluorinating agents.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3,5-difluorophenol |
| gamma-aminobutyric acid (GABA) |
| 4-(Aminomethyl)-2,6-difluorophenol |
| Poly(arylene ether sulfone)s (PAES) |
| Methyl propiolate |
| 5-Phenyl-1H-tetrazole |
| N-Hydroxy-3-phenylpropanamide |
Future Research Directions and Emerging Perspectives for 2 Benzyloxy 3,5 Difluorophenol
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The development of novel and efficient synthetic routes is paramount for accessing 2-(Benzyloxy)-3,5-difluorophenol and its derivatives for further study. Future research could pivot from traditional multi-step syntheses towards more elegant and efficient methodologies.
One promising avenue is the exploration of advanced catalytic systems for the selective functionalization of fluorinated phenols. Traditional methods for synthesizing poly-fluorinated phenols can be limited by harsh conditions and low yields. google.com Research into transition-metal catalysis, for instance, could provide milder and more efficient pathways. Catalysts based on palladium, nickel, or copper, which are known to facilitate cross-coupling reactions, could be investigated for the direct benzylation of 3,5-difluorophenol (B1294556) or the selective fluorination of a benzyloxyphenol precursor. A patent for synthesizing poly-fluorinated phenol (B47542) compounds highlights the use of catalysts like RaneyNi, Pd/C, Pt/C, and Ru/C to achieve high yields and purity. google.com
Furthermore, deoxyfluorination represents another area of exploration. While this compound already contains fluorine, developing late-stage fluorination techniques for related scaffolds could be invaluable for creating analogues. Novel reagents that can convert phenols to aryl fluorides in a single step could simplify the synthesis of related structures. harvard.edunih.gov
Table 1: Potential Catalytic Systems for Synthesis Exploration
| Catalytic Approach | Potential Reaction | Advantages |
|---|---|---|
| Palladium-catalyzed Buchwald-Hartwig etherification | Direct benzylation of 3,5-difluorophenol | High functional group tolerance, mild reaction conditions. |
| Nickel-catalyzed cross-coupling | Coupling of a benzyloxy-containing fragment with a difluorinated aromatic | Lower cost compared to palladium, unique reactivity. |
| Copper-catalyzed Ullmann condensation | Etherification of 3,5-difluorophenol with a benzyl (B1604629) halide | Cost-effective, well-established for phenol etherification. |
Deeper Mechanistic Understanding of its Unique Reactivity Profiles
The interplay between the electron-donating benzyloxy group (by resonance) and the strongly electron-withdrawing fluorine atoms creates a unique electronic environment on the aromatic ring. This influences the reactivity of the hydroxyl group and the aromatic ring itself. Future research should focus on elucidating these effects through detailed mechanistic studies.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide significant insights. By modeling the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can predict its susceptibility to electrophilic and nucleophilic attack, guiding experimental design. Such studies could help understand the regioselectivity of further substitutions on the aromatic ring.
Kinetic studies of reactions, such as O-acylation, O-alkylation, or electrophilic aromatic substitution, would provide quantitative data on the influence of the substituents. Isotope labeling experiments could further clarify reaction pathways and the involvement of specific bonds in transition states. Understanding these fundamental reactivity profiles is crucial for reliably using this compound as a building block in more complex syntheses.
Innovations in Sustainable and Environmentally Benign Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on green chemistry principles. Future work on this compound should prioritize the development of sustainable and environmentally friendly production methods.
This includes exploring alternative energy sources to drive reactions, such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve energy efficiency. scispace.com The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, in place of hazardous organic solvents, is another key area. A highly efficient protocol for synthesizing substituted phenols using aqueous hydrogen peroxide in ethanol serves as a model for such green approaches. nih.gov
The concept of atom economy can be addressed by designing syntheses that minimize waste. For example, catalytic one-pot reactions that combine multiple steps without isolating intermediates can reduce solvent usage and purification needs. nih.gov The synthesis of 3,5-difluorophenol, a key precursor, has been approached via methods that aim to improve atom economy and reduce reliance on hazardous reagents like butyl lithium. google.com
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Method | Potential Green Alternative |
|---|---|---|
| Solvent | Dichloromethane, Dimethylformamide (DMF) | Ethanol, Water, Supercritical CO₂ |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysis |
| Process | Multi-step with intermediate isolation | One-pot tandem reactions |
| Waste | Significant solvent and reagent waste | Minimized waste, biodegradable byproducts |
Advanced Elucidation of Structure-Reactivity Relationships for Rational Design
Systematically studying the structure-activity relationships (SAR) of derivatives of this compound is essential for its rational design in specific applications, particularly in medicinal chemistry and materials science. tandfonline.com
Future research should involve the synthesis of a library of analogues where the benzyloxy group and the fluorine substitution pattern are systematically modified. For example, substituents could be introduced on the benzyl ring, or the fluorine atoms could be repositioned on the phenolic ring. These derivatives could then be evaluated for specific properties, such as biological activity or liquid crystal behavior.
Computational tools can play a vital role in this process. Quantum chemical analysis can predict how subtle structural changes affect molecular properties like binding affinity to a biological target. nih.gov For instance, studies have shown that fluorine atoms can participate in favorable F∙∙π interactions within enzyme active sites, enhancing binding energy. nih.gov By combining computational prediction with experimental synthesis and testing, researchers can accelerate the discovery of new molecules with desired functions. researchgate.net
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
To accelerate the research outlined in the previous section, the integration of modern automation is crucial. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized setups. researchgate.netyoutube.com This approach can be used to quickly optimize the synthesis of this compound and to build libraries of its derivatives for SAR studies. chemrxiv.org
Automated synthesis platforms can execute complex multi-step syntheses with high precision and reproducibility, freeing researchers from repetitive tasks. nih.gov By combining HTE for reaction discovery and optimization with automated platforms for production, the development cycle for new compounds based on this scaffold can be significantly shortened. The large datasets generated by HTE are also highly suitable for training machine learning algorithms, which can then predict optimal reaction conditions or even propose novel molecular structures, paving the way towards autonomous chemical discovery. youtube.com
Expansion of its Utility in Emerging Fields of Chemical Science and Technology
The unique structural features of this compound suggest its potential utility in several emerging fields.
Medicinal Chemistry : Fluorinated organic compounds are of immense interest in drug discovery. The fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity. mdpi.com The benzyloxy group is also a recognized pharmacophore in certain classes of molecules, such as monoamine oxidase (MAO) inhibitors. nih.gov Future research could explore this compound as a scaffold for developing new therapeutic agents, for example, by screening it against various biological targets.
Materials Science : The precursor, 3,5-difluorophenol, is used in the synthesis of liquid crystal materials. chemicalbook.com The introduction of the benzyloxy group could modify the mesogenic properties, leading to new liquid crystals with tailored characteristics for display technologies or smart materials.
Agrochemicals : The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The difluorophenol motif could be a valuable building block for new agrochemicals with enhanced potency and favorable environmental profiles.
Polymer Chemistry : Phenolic compounds are precursors to various polymers, such as phenoxy resins or polycarbonates. The fluorine atoms in this compound could impart unique properties like thermal stability, chemical resistance, and low dielectric constant to new polymeric materials.
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-(Benzyloxy)-3,5-difluorophenol?
- Methodological Answer : Synthesis typically involves benzyl protection of a phenolic hydroxyl group. For example, reacting 3,5-difluorophenol with benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF or acetone) to introduce the benzyloxy moiety . Purification may involve column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm benzyloxy substitution (δ ~4.9–5.1 ppm for –OCH₂Ph) and fluorine coupling patterns in aromatic regions .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and isotopic patterns .
- Elemental Analysis : To validate empirical formula (C₁₃H₁₀F₂O₂) .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the benzyl ether or oxidative degradation . Stability under ambient conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How is this compound applied in lignin degradation studies?
- Methodological Answer : The compound serves as a model for β-O-4 lignin linkages. In oxidative alkaline treatments (e.g., O₂/NaOH), the benzyloxy group is cleaved to release 3,5-difluorophenol (DFPh), which acts as a detectable marker for bond scission . Experimental setups involve tracking DFPh liberation via GC-MS or fluorescence spectroscopy .
Q. What mechanistic insights exist for the deprotection of the benzyloxy group in acidic or reductive environments?
- Methodological Answer :
- Acidic Conditions : Cleavage via HBr in acetic acid or TFA, monitored by TLC.
- Catalytic Hydrogenation : Use Pd/C or Pd(OH)₂ under H₂ atmosphere (1–3 atm) in ethanol. Reaction progress is tracked by loss of benzyl proton signals in ¹H NMR . Competing side reactions (e.g., over-reduction) are minimized by controlling H₂ pressure and reaction time.
Q. How can thermal decomposition kinetics of this compound be studied?
- Methodological Answer : Non-isothermal thermogravimetric analysis (TG-DTA) under nitrogen at heating rates of 5–20 K/min. Activation energy (E) and pre-exponential factor (A) are calculated using Kissinger, Flynn-Wall-Ozawa (F-W-O), or Satava-Sestak methods. For example, a related difluorophenol derivative exhibited E ≈ 120–150 kJ/mol via these methods .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Based on structurally similar fluorophenols, hazards include skin/eye irritation (H315/H319) and acute toxicity (H302/H312/H332). Use PPE (gloves, goggles), conduct reactions in fume hoods, and dispose of waste via halogenated solvent protocols. Emergency exposure requires rinsing with water for 15+ minutes and medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
